molecular formula C9H9N5 B1664834 Amanozine CAS No. 537-17-7

Amanozine

Cat. No. B1664834
CAS RN: 537-17-7
M. Wt: 187.2 g/mol
InChI Key: YMFGJWGABDOFID-UHFFFAOYSA-N
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Description

Amanozine is a compound with the molecular formula C9H9N5 . It is also known by other synonyms such as 2-Amino-4-anilino-s-triazine, N-Phenyl-1,3,5-triazine-2,4-diamine, and others . It was observed as a triazine diuretic compound .


Molecular Structure Analysis

Amanozine has a molecular weight of 187.2 . The structure of Amanozine can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

Amanozine has a melting point of 235-236°C and a boiling point of 311.95°C (rough estimate). It has a density of 1.2986 (rough estimate) and a refractive index of 1.6900 (estimate) .

Scientific Research Applications

Diuretic Activity

Amanozine and its derivatives have been explored for their diuretic properties. One study found that 2-amino-4-meta-chloro-anilino-1,3,5,triazine (R-37), a derivative of amanozine, showed promising diuretic activity, determined by a modified method of Lipschitz et al. (1943) (Mehta, Sheth, & DELIWALA, 1960).

Anti-Trypanosoma Activity

Research into novel nitro-derivatives of amanozine revealed anti-Trypanosoma cruzi activity, which is significant in the treatment of Chagas disease. The study highlighted the efficacy of these compounds against Trypanosoma cruzi, comparable to nifurtimox, a commonly used anti-chagasic drug (Muelas-Serrano et al., 2002).

Effects on Dopamine Uptake and Release

Amanozine has been studied for its influence on dopamine uptake and release. One study demonstrated that amanozine, in vitro, produced a dose-dependent blockade of dopamine uptake into a synaptosome-rich particulate fraction of the basal ganglia of rats. It suggests potential implications in neurological conditions related to dopamine (Heimans, Rand, & FENNESSY, 1972).

Potential in Parkinsonism Treatment

Studies have also investigated the potential of amanozine in treating Parkinsonism. For instance, it was found that amanozine could antagonize the catalepsy induced by certain drugs in rats, suggesting a role in modulating motor activity and possibly treating Parkinson's disease symptoms (Maj, Sowińska, & Baran, 2004).

Antiviral Activity

Amanozine has demonstrated antiviral properties, particularly against influenza. It was observed to cause a selective, dose-related inhibition of influenza infections in various models, indicating its potential as an antiviral agent (Davies et al., 1964).

properties

IUPAC Name

2-N-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGJWGABDOFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046190
Record name Amanozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Amanozine

CAS RN

537-17-7
Record name Amanozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amanozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amanozine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-phenylamino-1,3,5-triazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMANOZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X43W7JDA8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DV Miller, RV Ford - The American journal of the medical …, 1958 - pubmed.ncbi.nlm.nih.gov
Observations on amanozine (W-1191-2), a triazine diuretic compound Observations on amanozine (W-1191-2), a triazine diuretic compound …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
DJ Mehta, UK Sheth, CV Deliwala - Nature, 1960 - nature.com
… Of the 12 compounds tested, 2-amino-4-meta-chloro-anilino-1,3,5,triazine (R-37), which is the metachloro analogue of amanozine, was found to be most promising. Diuretic activity was …
Number of citations: 10 www.nature.com
KH Beyer Jr - Annual Review of Medicine, 1960 - annualreviews.org
… He indicated that the saluretic action of amanozine was … in a series of edematous patients amanozine was an effective … ;lt a combination of amanozine and a carbonic anhydrase inhibitor…
Number of citations: 12 www.annualreviews.org
I Hirshleifer - The American Journal of Cardiology, 1959 - Elsevier
… Recently, when a new triazine compound, 2-amino-4-aniline-1, 3, 5-triazine hy-drochloridet (amanozine hydrochloride), identified in this paper as W-1191-2, was developed it was …
Number of citations: 4 www.sciencedirect.com
FB Orlans, BB Brodie - Nature, 1960 - nature.com
… (R-37), which is the metachloro analogue of amanozine, was found to be most promising. Diuretic activity was determined by a modified method of Lipschitz et al. (1943) developed in …
Number of citations: 12 www.nature.com
S Bakerman, C Mitchell - Nature, 1960 - nature.com
… (R-37), which is the metachloro analogue of amanozine, was found to be most promising. Diuretic activity was determined by a modified method of Lipschitz et al. (1943) developed in …
Number of citations: 4 www.nature.com
AW Cuthbert - Progress in Medicinal Chemistry, 1977 - Elsevier
Publisher Summary This chapter focuses on the transfer process for ions across the membrane. Passive ion transfer across cell membranes refers to ion movement without the …
Number of citations: 6 www.sciencedirect.com
نضال محمد قيسي, مجدي - 2021‎ - repository.najah.edu
… Phenylbiguanide has been exploited in the preparation of various heterocyclic compounds , as it has been used to prepare amanozine. Figure 1.2 shows the structural structure of …
Number of citations: 2 repository.najah.edu
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
PJ Kathiriya - 2010 - core.ac.uk
… al. have been reported N-Phenyl - 1, 3, 5-triazine-2, 4 diamine "Amanozine" as a diuretic drug. … Amanozine …
Number of citations: 0 core.ac.uk

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